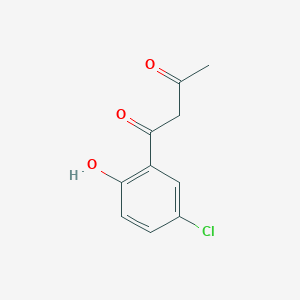

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Descripción general

Descripción

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is an organic compound characterized by the presence of a chloro and hydroxy substituent on a phenyl ring, along with a butanedione moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Cyclocondensation Reactions

This compound participates in heterocyclic synthesis via cyclocondensation. For example:

-

Biginelli Reaction : Reacts with aldehydes and urea/thiourea derivatives under acidic conditions to form dihydropyrimidinones (DHPMs). A structurally analogous brominated variant (1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) has been used to synthesize DHPMs with enhanced mPGES-1 inhibitory activity (IC<sub>50</sub> = 0.41 ± 0.02 μM) .

Coordination Chemistry

The β-diketone moiety acts as a bidentate ligand for metal ions. Reported complexes include:

-

Transition Metal Chelation : Forms stable complexes with Cu(II), Fe(III), and Zn(II) ions via the enolic oxygen and carbonyl groups. These complexes show enhanced thermal stability compared to the free ligand.

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation studies |

| Fe(III) | 1:3 (M:L) | Magnetic material precursors |

Claisen-Schmidt Condensation

Reacting with aromatic aldehydes under basic conditions yields α,β-unsaturated ketones. For example:

-

Synthesis of Dienones : Forms (1Z,4E)-1-(5-chloro-2-hydroxyphenyl)-1-hydroxy-5-(3-hydroxyphenyl)penta-1,4-dien-3-one via base-catalyzed aldol-like coupling .

| Reagent | Conditions | Product Yield |

|---|---|---|

| 3-Hydroxybenzaldehyde | KOH/EtOH, reflux | 62–68% |

Electrophilic Substitution

The phenolic hydroxyl and chloro groups direct electrophilic attacks:

-

Nitration : Selective nitration at the para-position relative to the hydroxyl group occurs under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> conditions.

-

Sulfonation : Forms water-soluble sulfonated derivatives at elevated temperatures.

Nucleophilic Acyl Substitution

The diketone undergoes nucleophilic attack at carbonyl carbons:

-

Hydrazone Formation : Reacts with hydrazine derivatives to form hydrazones, which are precursors for heterocycles like pyrazoles.

Comparative Reactivity with Brominated Analogues

Replacing the chloro group with bromine (e.g., 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) alters reaction kinetics and binding affinities in biological systems:

| Property | Chloro Derivative | Bromo Derivative |

|---|---|---|

| Biginelli Reaction Rate | Moderate | Faster (due to heavier halogen effects) |

| Metal Chelation Stability | Log K = 8.2 (Cu(II)) | Log K = 8.5 (Cu(II)) |

| Electrophilic Nitration | Para-selective | Para-selective |

Key Mechanistic Insights

-

The ortho-chloro and para-hydroxyl groups electronically deactivate the aromatic ring, directing electrophiles to the meta-position relative to chlorine .

-

The enolic form of the β-diketone dominates in polar solvents, enhancing its chelation capacity.

This compound’s versatility in forming pharmacologically active heterocycles and metal complexes underscores its utility in medicinal and materials chemistry.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, suggesting potential therapeutic effects in preventing oxidative stress-related diseases.

- Experimental Methods : The antioxidant activity was evaluated using the DPPH radical scavenging method and reducing power assays. Derivatives of the compound were synthesized with various substituents to enhance this activity.

- Results : One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, showed antioxidant activity 1.5 times greater than ascorbic acid.

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structural features allow it to act as a synthon in reactions such as the Biginelli reaction.

- Case Study : In a study involving the synthesis of dihydropyrimidinones, 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione was utilized as a starting material. The resulting compounds exhibited improved binding affinity to target proteins, indicating enhanced pharmacological profiles .

Crystallography and Structural Analysis

Crystallographic studies of this compound have provided insights into its molecular structure.

- Methodology : Single crystals were obtained and analyzed using X-ray diffraction techniques to determine bond lengths and molecular arrangement.

- Findings : These studies confirmed the compound's structure and provided foundational data for further research into its applications in drug design.

Industrial Applications

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach optimizes reaction conditions to enhance yield and efficiency during production.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione involves its interaction with various molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring.

1-(5-Chloro-2-hydroxyphenyl)-acetamide: Contains an acetamide group instead of a butanedione moiety.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carbonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as a synthetic organic compound with significant biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 212.63 g/mol. Its structure includes a chloro group, a hydroxy group, and a butanedione moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as an anti-inflammatory and antioxidant agent, making it a candidate for further pharmacological exploration .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property suggests its potential use in formulations aimed at reducing oxidative damage in various diseases.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pathways involved in inflammation. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. The compound's mechanism involves the modulation of cell cycle progression and the induction of cell death pathways .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to proteins involved in inflammatory responses and cancer progression. For instance, interactions with mPGES-1 (microsomal prostaglandin E synthase-1) have been highlighted as a key mechanism through which the compound exerts its anti-inflammatory effects .

In Vitro Studies

A series of in vitro experiments have confirmed the compound's biological activities:

- Antioxidant Activity : In assays measuring free radical scavenging capacity, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels.

- Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and DU-145 (prostate cancer), showing IC50 values indicating potent cytotoxic effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenyl-1,3-propanedione | Hydroxy group at para position | Lacks chlorine substitution |

| 5-Chloro-2-hydroxyacetophenone | Chloro and hydroxy groups present | Different functional group arrangement |

| 3-(4-Methylphenyl)-1,3-butanedione | Methyl substitution on phenyl ring | No chloro or hydroxy groups |

The presence of both chloro and hydroxy groups in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others .

Propiedades

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZZGIRQJCKZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404460 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65897-66-7, 240424-48-0 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.